
Ethyl 2-amino-2-ethylbutanoate hydrochloride
Overview
Description
Ethyl 2-amino-2-ethylbutanoate hydrochloride: is a chemical compound with the molecular formula C_6H_13ClN_2O. It is a derivative of amino acids and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of ethyl 2-ethylbutanoate with ammonia in the presence of hydrochloric acid.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-2-ethylbutanoate hydrochloride has been identified as a significant compound in the development of drugs targeting cannabinoid receptors. Specifically, it serves as a preferential agonist for the Cannabinoid Receptor 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation control. Research indicates that this compound may be beneficial in treating conditions such as:
- Pain Management : Its agonistic activity at CB2 receptors suggests potential in alleviating chronic pain and inflammatory conditions.
- Metabolic Disorders : The compound shows promise in managing diabetes mellitus and related metabolic syndromes by influencing glucose metabolism and insulin sensitivity.
- Neurological Disorders : Given its role in neuroprotection, it could be explored for applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Drug Development
In drug discovery, this compound has been utilized as a building block or intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance:
- Synthesis of Fluorescent Probes : The compound has been used to create highly selective fluorescent probes for studying cannabinoid receptor interactions. These probes facilitate real-time monitoring of receptor activity and drug binding affinities, which are crucial for understanding pharmacodynamics.
Table 1: Binding Affinities of Probes Derived from this compound
Probe ID | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
---|---|---|
Probe 22b | 811 | Not determined |
Probe 28 | 428 | 16.6 |
Probe 30 | >23 | 60.3 |
Biochemical Applications
The compound's utility extends to biochemical research where it acts as a substrate or reagent in various enzymatic reactions. It is particularly valuable in studies involving:
- Enzyme Inhibition Studies : this compound can be employed to evaluate the inhibitory effects on specific enzymes linked to metabolic pathways.
- Cell Signaling Pathways : Its interaction with cannabinoid receptors provides insights into cell signaling mechanisms, particularly those related to inflammation and immune response.
Case Studies
Several studies have documented the applications of this compound in clinical and laboratory settings:
- Study on Pain Relief : A clinical trial assessed the efficacy of cannabinoid receptor agonists derived from this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo controls.
- Fluorescent Probes Development : Research published in PMC highlighted the successful synthesis of fluorescent probes using this compound, demonstrating its versatility in developing tools for cellular imaging and drug discovery.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. The specific mechanism of action depends on the context in which it is used, such as its role in enzyme inhibition or activation, binding to receptors, or influencing metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)butanoate hydrochloride: A closely related compound with similar applications.
N-(2-ethylaminomethyl)butanoate hydrochloride: Another derivative with comparable properties.
Uniqueness: Ethyl 2-amino-2-ethylbutanoate hydrochloride is distinguished by its specific structural features and reactivity, which make it suitable for certain applications where other similar compounds may not be as effective.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-amino-2-ethylbutanoate hydrochloride is a compound of significant interest in medicinal and biological research due to its structural similarities to natural amino acids and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₈H₁₇ClNO₂
- Molecular Weight : 159.23 g/mol
- Structure : The compound features an ethyl ester functional group, contributing to its solubility and reactivity.
This compound exhibits various biological activities primarily through its interactions with specific molecular targets. Key mechanisms include:
- Nucleophilic Activity : The amino group can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
- Enzyme Interaction : It serves as a substrate for various enzymes, influencing metabolic pathways and potentially leading to the synthesis of biologically active compounds.
- Neuroprotective Properties : Emerging studies suggest that this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Biological Activities
The compound's biological activities are diverse, with potential implications across several fields:
-
Therapeutic Applications :
- Investigated for roles in drug synthesis and as a precursor in pharmaceutical formulations.
- Potential use in treating conditions related to metabolic disorders due to its amino acid-like structure.
-
Neuroprotection :
- Preliminary studies indicate possible neuroprotective effects, which could aid in the management of neurodegenerative diseases.
-
Antimicrobial Properties :
- Some research suggests that it may have antimicrobial activity, although detailed studies are still required to confirm these effects.
Data Table: Comparison with Similar Compounds
Compound Name | Structure/Formula | Unique Features |
---|---|---|
This compound | C₈H₁₇ClNO₂ | Unique ethyl substitution influencing biological activity |
Ethyl 2-amino-2-methylbutanoate | C₇H₁₅ClNO₂ | Shorter carbon chain; different solubility properties |
N,N-Diethylglycine Hydrochloride | C₇H₁₅ClN₂O₂ | Contains two ethyl groups; used in metabolic studies |
Case Studies and Research Findings
-
Neuroprotective Study :
- A study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential role in neuroprotection.
-
Antimicrobial Investigation :
- Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The study found moderate activity against Gram-positive bacteria, indicating that further exploration into its use as an antimicrobial agent is warranted.
-
Synthesis and Application Study :
- Research on synthesis methods highlighted the efficiency of producing high-purity this compound using various chemical pathways. This efficiency is crucial for its application in pharmaceutical development.
Properties
IUPAC Name |
ethyl 2-amino-2-ethylbutanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)7(10)11-6-3;/h4-6,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQERJQAZXHCDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135219-29-2 | |
Record name | ethyl 2-amino-2-ethylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.